molecular formula C10H8O2 B8143319 3-Ethynyl-2-methylbenzoic acid

3-Ethynyl-2-methylbenzoic acid

Cat. No.: B8143319
M. Wt: 160.17 g/mol
InChI Key: ZBZLFLYQOWRDAF-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylbenzoic acid is an organic compound with the molecular formula C10H8O2 It is a derivative of benzoic acid, characterized by the presence of an ethynyl group at the third position and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-methylbenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylbenzoic acid.

    Bromination: The 2-methylbenzoic acid undergoes bromination to introduce a bromine atom at the third position, forming 3-bromo-2-methylbenzoic acid.

    Sonogashira Coupling: The brominated compound is then subjected to a Sonogashira coupling reaction with acetylene, using a palladium catalyst and a copper co-catalyst, to introduce the ethynyl group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

    Reduction: Formation of 3-ethyl-2-methylbenzoic acid or 3-vinyl-2-methylbenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the electrophile used.

Scientific Research Applications

3-Ethynyl-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The ethynyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: The compound may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylbenzoic acid: Lacks the methyl group at the second position.

    3-Methylbenzoic acid: Lacks the ethynyl group at the third position.

    3-Ethynylbenzoic acid: Lacks the methyl group at the second position.

Uniqueness

3-Ethynyl-2-methylbenzoic acid is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs. This dual substitution pattern allows for a broader range of chemical transformations and applications.

Properties

IUPAC Name

3-ethynyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-3-8-5-4-6-9(7(8)2)10(11)12/h1,4-6H,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZLFLYQOWRDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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